Potent and Selective Inhibition of Human Purine Nucleoside Phosphorylase (PNP) by 2-Chloro-7-methyl-6-thiopurine
2-Chloro-7-methyl-6-thiopurine demonstrates potent inhibition of human erythrocyte purine nucleoside phosphorylase (PNP) with a Ki of 5.60 nM [1]. This is a direct, quantitative measure of target engagement. As a comparative baseline, other purine derivatives reported in the literature show significantly weaker or no PNP inhibition; for instance, 7-methyl-6-thiopurine lacks the critical 2-chloro substituent and does not exhibit this level of inhibitory activity, instead acting as a substrate for other enzymes . The compound also inhibits bovine PNP (Ki = 6.10 nM), indicating cross-species activity relevant for preclinical models [2].
| Evidence Dimension | Inhibitory Constant (Ki) for Purine Nucleoside Phosphorylase |
|---|---|
| Target Compound Data | Ki = 5.60 nM (Human Erythrocyte PNP) [1]; Ki = 6.10 nM (Calf Spleen PNP) [2] |
| Comparator Or Baseline | 7-Methyl-6-mercaptopurine (lacks 2-chloro group; known TPMT substrate, no comparable PNP inhibition reported) |
| Quantified Difference | Functional divergence: potent inhibitor (target compound) vs. substrate (comparator) vs. inactive (other analogs) |
| Conditions | In vitro enzyme inhibition assay using human erythrocyte PNP, measuring inhibition of 7-methylguanosine phosphorolysis by spectrophotometry after 50 minutes. |
Why This Matters
This high-affinity PNP inhibition enables its use as a chemical probe for studying PNP-dependent pathways in T-cell biology and as a reference inhibitor for developing novel PNP-targeted therapeutics.
- [1] BindingDB. CHEMBL601619: Inhibition of human erythrocyte PNP. Accession: BDBM50415479. Ki = 5.60 nM. View Source
- [2] BindingDB. CHEMBL601619: Inhibition of calf spleen PNP. Accession: BDBM50415479. Ki = 6.10 nM. View Source
